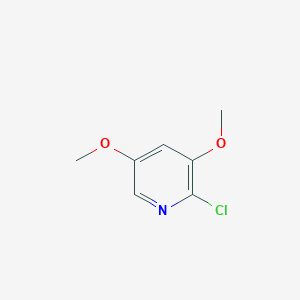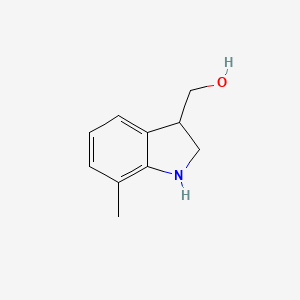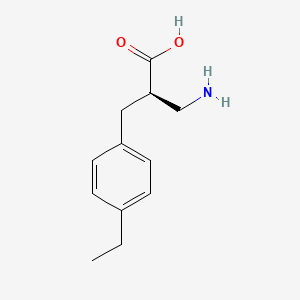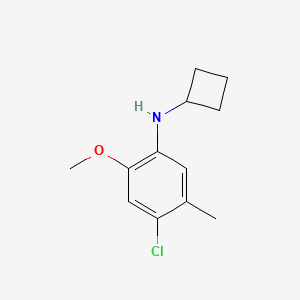
2-Chloro-3,5-dimethoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,5-dimethoxypyridine is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethoxypyridine typically involves the chlorination of 3,5-dimethoxypyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is usually carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,5-dimethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3,5-dimethoxypyridine
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions
Major Products Formed
Nucleophilic Substitution: Products include 3,5-dimethoxyaniline, 3,5-dimethoxythiophenol, etc.
Oxidation: Products include 3,5-dimethoxybenzaldehyde, 3,5-dimethoxybenzoic acid.
Reduction: Product is 3,5-dimethoxypyridine
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,5-dimethoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting the central nervous system.
Agriculture: It is used in the synthesis of agrochemicals, including herbicides and fungicides.
Material Science: It is used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-Chloro-3,5-dimethoxypyridine involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3,4-dimethoxypyridine
- 2-Chloromethyl-3,4-dimethoxypyridinium chloride
- 2,3-Dimethoxypyridine
Comparison
2-Chloro-3,5-dimethoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. For example, the presence of methoxy groups at the 3 and 5 positions can influence its reactivity and solubility compared to other isomers .
Eigenschaften
Molekularformel |
C7H8ClNO2 |
|---|---|
Molekulargewicht |
173.60 g/mol |
IUPAC-Name |
2-chloro-3,5-dimethoxypyridine |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
ORHJHYLXRPBAAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(N=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Benzo[b]thiophen-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12956244.png)



![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B12956279.png)

![4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12956292.png)
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B12956299.png)
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)


